molecular formula C10H13N3OS B3288214 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide CAS No. 851169-60-3

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide

Cat. No.: B3288214
CAS No.: 851169-60-3
M. Wt: 223.3 g/mol
InChI Key: KELKOCKBZGULER-UHFFFAOYSA-N
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Description

N-(4-tert-Butyl-1,3-thiazol-2-yl)-2-cyanoacetamide (CAS 851169-60-3) is a high-value chemical building block with significant applications in medicinal chemistry and agrochemical research. This compound, with a molecular formula of C10H13N3OS and a molecular weight of 223.29, features a thiazole core, a privileged scaffold in drug discovery . The thiazole ring is a versatile heterocycle found in numerous FDA-approved drugs and clinical candidates due to its aromaticity and presence in molecules with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-convulsant properties . As a synthetic intermediate, its 2-cyanoacetamide group is a key functional moiety for constructing more complex heterocyclic systems. It serves as a crucial precursor in the synthesis of novel 2-methylidenethiazolidin-4-one derivatives, which are of high interest in the development of new bioactive molecules . Furthermore, research indicates that thiazole derivatives are extensively explored as key components in the design of new prospective insecticidal agents, highlighting the potential of this compound in agricultural chemistry . This product is intended for research and further manufacturing applications only. It is not designed for diagnostic or therapeutic use in humans. Researchers should handle this material with care, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-10(2,3)7-6-15-9(12-7)13-8(14)4-5-11/h6H,4H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELKOCKBZGULER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208728
Record name 2-Cyano-N-[4-(1,1-dimethylethyl)-2-thiazolyl]acetamide
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Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851169-60-3
Record name 2-Cyano-N-[4-(1,1-dimethylethyl)-2-thiazolyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851169-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N-[4-(1,1-dimethylethyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Innovations for N 4 Tert Butyl 1,3 Thiazol 2 Yl 2 Cyanoacetamide and Its Analogs

Conventional Synthetic Routes to N-(Heteroaryl)cyanoacetamides

Traditional approaches to synthesizing N-(heteroaryl)cyanoacetamides primarily involve condensation and amidation reactions. These methods, while effective, often require prolonged reaction times and elevated temperatures.

Condensation Reactions Utilizing Substituted 2-Aminothiazoles and Cyanoacetates

A prevalent method for the synthesis of N-(heteroaryl)cyanoacetamides is the condensation reaction between a substituted 2-aminothiazole and an alkyl cyanoacetate, such as ethyl cyanoacetate. researchgate.netnih.gov This reaction typically involves heating the reactants, often in a solvent like dimethylformamide. nih.gov The process relies on the nucleophilic attack of the amino group of the thiazole (B1198619) on the carbonyl carbon of the cyanoacetate, leading to the formation of the desired amide bond and the elimination of an alcohol.

For instance, the reaction of 2-amino-4-phenylthiazole with ethyl cyanoacetate can be carried out to produce the corresponding N-(4-phenylthiazol-2-yl)-2-cyanoacetamide. nih.gov Similarly, N,N'-(1,4-phenylene)bis(2-cyanoacetamide) has been synthesized through the condensation of phenylene-1,4-diamine with ethyl cyanoacetate. researchgate.net

Table 1: Examples of Conventional Condensation Reactions

Reactant 1 Reactant 2 Product
2-Aminothiazole Derivatives Ethyl Cyanoacetate N-(Thiazol-2-yl)cyanoacetamide Derivatives

Amidation Reactions with Cyanoacetic Acid or its Activated Derivatives

Another established route involves the direct amidation of a heteroaryl amine with cyanoacetic acid or its more reactive derivatives, such as cyanoacetyl chloride. researchgate.net When using cyanoacetic acid, a coupling agent is often necessary to facilitate the formation of the amide bond. The use of activated derivatives like acid chlorides can proceed more readily but may require careful control of reaction conditions to avoid side reactions. This approach is a fundamental method for creating the N-substituted-2-cyanoacetamide structure. researchgate.net

Modern and Environmentally Conscious Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methods aim to reduce energy consumption, minimize waste, and shorten reaction times. asianpubs.org Microwave-assisted synthesis and ultrasonication have emerged as powerful tools in achieving these goals for the synthesis of N-(heteroaryl)cyanoacetamides. asianpubs.orgjchps.com

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been successfully employed to accelerate the synthesis of N-(heteroaryl)cyanoacetamides and related structures. jchps.combeilstein-journals.org This technique utilizes the interaction of polar molecules with microwaves to generate rapid internal heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. jchps.comchim.it

For example, the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives was achieved with significantly higher yields and shorter reaction times under microwave irradiation compared to conventional heating. jchps.com Microwave-assisted protocols are recognized for their efficiency, high yields, and atom economy, making them an attractive alternative for the synthesis of various heterocyclic compounds. beilstein-journals.org The Knoevenagel condensation, a related reaction for forming C-C bonds, has also been shown to be highly efficient under microwave irradiation, often using green solvents or even solvent-free conditions. unifap.brnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Method Reaction Time Yield
Conventional Heating Hours Lower

Ultrasonication-Enhanced Reaction Conditions

Ultrasonication, or the use of high-frequency sound waves, is another green chemistry technique that can enhance reaction rates and yields. asianpubs.org The phenomenon of acoustic cavitation, where microscopic bubbles form and collapse, creates localized hot spots with extreme temperatures and pressures, thereby accelerating the chemical reaction. nih.govnih.gov This method has been found to significantly reduce reaction times and improve the efficiency of various organic syntheses, including those for heterocyclic compounds. asianpubs.org While direct examples for N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide are not prevalent, the application of ultrasound in related syntheses, such as for 1,2,4-triazole coupled acetamides, has demonstrated its effectiveness in producing good yields in shorter timeframes compared to conventional methods. nih.gov

Strategies for Structural Diversification and Derivative Synthesis

The core structure of N-(heteroaryl)cyanoacetamides serves as a versatile scaffold for the synthesis of a wide range of derivatives. The presence of the active methylene (B1212753) group, the amide nitrogen, and the cyano group provides multiple reactive sites for further chemical modifications. ekb.eg

Strategies for diversification often involve reactions targeting these functional groups. For example, the active methylene group can participate in Knoevenagel condensation reactions with aldehydes and ketones to introduce new substituents. researchgate.net The amide nitrogen can be involved in cyclization reactions to form fused heterocyclic systems. Furthermore, the cyano group can be hydrolyzed or undergo addition reactions to create different functionalities.

The synthesis of derivatives can also be achieved by starting with different substituted 2-aminothiazoles or by modifying the cyanoacetic acid moiety before the initial condensation or amidation step. This modular approach allows for the systematic exploration of the chemical space around the core N-(heteroaryl)cyanoacetamide structure, enabling the generation of libraries of compounds for various applications. researchgate.netscielo.br

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
N-(heteroaryl)cyanoacetamides
2-aminothiazole
ethyl cyanoacetate
dimethylformamide
2-amino-4-phenylthiazole
N-(4-phenylthiazol-2-yl)-2-cyanoacetamide
N,N'-(1,4-phenylene)bis(2-cyanoacetamide)
phenylene-1,4-diamine
cyanoacetic acid
cyanoacetyl chloride
N-substituted-2-cyanoacetamide
2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide

Modification of the Cyanoacetamide Moiety for Functionalization

The cyanoacetamide moiety is a highly reactive component, characterized by an active methylene group flanked by electron-withdrawing nitrile and carbonyl groups, as well as nucleophilic amide nitrogen. tubitak.gov.trekb.eg These features allow for a diverse range of functionalization reactions.

The active methylene group is a key site for condensation and substitution reactions. tubitak.gov.tr For instance, it can react with various electrophiles to introduce new substituents. One common transformation is the Knoevenagel condensation with aldehydes or ketones, which leads to the formation of α,β-unsaturated cyanoacrylamides. Another significant reaction is nitrosation at the active methylene position, typically using sodium nitrite in an acidic medium like acetic acid, to yield hydroxyimino derivatives. ekb.eg

The amide nitrogen, another nucleophilic site, can also participate in reactions, although it is generally less reactive than the active methylene group. tubitak.gov.trekb.eg The cyano and carbonyl groups themselves are electrophilic centers that can react with various bidentate reagents, often leading to cyclization, as will be discussed in a later section. tubitak.gov.trresearchgate.net

Table 1: Examples of Functionalization Reactions on the Cyanoacetamide Moiety
Reaction TypeReagent(s)Functionalized Product TypeReference
NitrosationSodium nitrite, Acetic acidHydroxyimino derivative ekb.eg
CondensationSalicylaldehyde, Acetic acid2-Iminochromene-3-carboxamide derivative ekb.eg
Michael Additionα-CyanocinnamonitrileSubstituted pyridine derivative

Substituent Variations on the Thiazole Ring System

The thiazole ring is a common scaffold in medicinal chemistry, and variations in its substitution pattern can significantly influence the properties of the molecule. researchgate.net For the this compound system, modifications on the thiazole ring, particularly at the 4- and 5-positions (with the 2-position being occupied by the cyanoacetamide group), are synthetically accessible.

The tert-butyl group at the 4-position provides significant steric bulk. While this specific substitution is defined in the parent compound, the synthesis of analogs could involve replacing this group with other alkyl or aryl substituents. The choice of substituent at this position can affect the molecule's lipophilicity and steric profile. nih.gov For example, replacing the tert-butyl group with smaller alkyl groups like methyl, or with various substituted phenyl rings, could be achieved by starting with different α-haloketones in the Hantzsch thiazole synthesis.

The 5-position of the thiazole ring is unsubstituted in the parent molecule, presenting an opportunity for functionalization. Electrophilic substitution reactions, such as halogenation or nitration, could potentially introduce substituents at this position, further diversifying the chemical space of these analogs.

Table 2: Potential Substituent Variations on the Thiazole Ring
Position on Thiazole RingExisting SubstituentPotential VariationsSynthetic ApproachReference
4tert-butylMethyl, Ethyl, Phenyl, Substituted PhenylHantzsch synthesis with varied α-haloketones nih.gov
5HydrogenBromo, Chloro, NitroElectrophilic aromatic substitution nih.gov

Cyclization Reactions Leading to Novel Fused Heterocyclic Systems from Cyanoacetamide Precursors

Cyanoacetamide derivatives are exceptionally valuable synthons for the synthesis of a wide array of heterocyclic compounds. tubitak.gov.trtubitak.gov.tr The juxtaposition of the cyano and amide functionalities provides a reactive framework for cyclization reactions with various bidentate reagents. researchgate.net These transformations often lead to the formation of novel fused heterocyclic systems, which are privileged scaffolds in drug discovery. nih.gov

The general strategy involves reacting the cyanoacetamide precursor with reagents containing two electrophilic or nucleophilic centers. For example, the reaction of cyanoacetamides with α,β-unsaturated nitriles can lead to the formation of substituted pyridines. researchgate.net Similarly, reactions with hydrazine (B178648) hydrate (B1144303) can yield pyrazole derivatives. researchgate.net

A significant application is in the synthesis of fused pyrimidones. By first creating a 2-amino-substituted heterocycle from the cyanoacetamide (such as a 2-aminothiophene via a Gewald reaction), subsequent reaction with a C1 source like formamide can lead to heteroannulated pyrimidones, such as thieno[2,3-d]pyrimidones. nih.gov This strategy highlights the utility of cyanoacetamides as precursors to more complex, fused systems. researchgate.netnih.gov

Table 3: Cyclization Reactions of Cyanoacetamide Precursors
Reactant(s)Resulting Fused SystemReaction TypeReference
Hydrazine hydratePyrazoleCyclocondensation researchgate.netresearchgate.net
α,β-Unsaturated nitrilesPyridineMichael Addition/Cyclization researchgate.net
Malononitrile, Sulfur (Gewald reaction) then FormamideThieno[2,3-d]pyrimidineMulti-component reaction/Cyclization nih.gov
[Bis(methylthio)methylene]malononitrile then Hydrazine hydratePyrazolo[4,3-c]pyridineCondensation/Cyclization researchgate.net

Advanced Spectroscopic and Spectrometric Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (Proton, Carbon-13, and Heteronuclear NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic compounds by mapping the chemical environments of proton (¹H) and carbon-¹³ (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The tert-butyl group would produce a prominent singlet peak, typically in the upfield region around 1.3 ppm, integrating to nine protons. The methylene (B1212753) protons of the cyanoacetamide moiety would likely appear as a singlet at approximately 4.0 ppm. The thiazole (B1198619) ring proton is anticipated to resonate as a singlet in the aromatic region, estimated to be around 7.0 ppm. Finally, the amide (N-H) proton is expected to show a broad singlet at a downfield chemical shift, potentially around 12.0 ppm, due to its acidic nature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. The tert-butyl group will show two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The thiazole ring is expected to display three signals for its carbon atoms, with the carbon atom bonded to sulfur and nitrogen atoms appearing at a characteristic downfield shift. The carbonyl carbon of the amide and the carbon of the cyano group are also expected to have distinct resonances in the downfield region, typically above 160 ppm and around 115 ppm, respectively. wisc.edu The methylene carbon of the cyanoacetamide group will likely appear in the mid-range of the spectrum.

Heteronuclear NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for unambiguous assignment of proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), allowing for the complete assembly of the molecular skeleton by connecting different spin systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
tert-Butyl (9H, s)~1.3~30 (CH₃), ~35 (C)
Methylene (2H, s)~4.0~25
Thiazole-H (1H, s)~7.0~110-150
Amide-H (1H, br s)~12.0-
Cyano (C≡N)-~115
Carbonyl (C=O)-~165

Note: These are predicted values based on typical chemical shifts for similar functional groups and structural motifs.

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, intense peak around 2250 cm⁻¹ would be indicative of the cyano (C≡N) stretching vibration. The carbonyl (C=O) stretching of the amide group is anticipated to appear as a strong absorption band in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the secondary amide would likely be observed as a broad band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the tert-butyl and methylene groups would be found in the 2850-3000 cm⁻¹ region. Furthermore, characteristic absorptions for the C=C and C=N bonds within the thiazole ring are expected in the fingerprint region (below 1600 cm⁻¹).

Table 2: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H (Amide)Stretching3300 - 3500
C-H (Alkyl)Stretching2850 - 3000
C≡N (Cyano)Stretching~2250
C=O (Amide)Stretching1650 - 1700
C=N, C=C (Thiazole)Stretching~1500 - 1600

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 224.29, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and confirming the molecular formula C10H13N3OS. The fragmentation pattern observed in the MS/MS spectrum would provide further structural information. Key fragmentation pathways could include the loss of the cyanoacetamide side chain or cleavage of the tert-butyl group, leading to characteristic fragment ions that would further support the proposed structure.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies on Chromophore Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophoric systems. The UV-Vis spectrum of this compound, when measured in a suitable solvent like ethanol (B145695) or methanol, is expected to exhibit absorption maxima characteristic of the conjugated system formed by the thiazole ring and the cyanoacetamide moiety. Typically, thiazole-containing compounds exhibit absorption bands in the UV region. The presence of the cyano and amide groups can influence the position and intensity of these absorptions. One would anticipate absorption bands likely in the range of 250-350 nm, corresponding to π→π* and n→π* electronic transitions within the molecule.

Elemental Composition Analysis for Purity and Formula Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. For this compound (C10H13N3OS), the theoretically calculated elemental composition would be compared with the experimentally determined values. A close agreement between the calculated and found values would serve as strong evidence for the purity and the assigned molecular formula of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Percentage
CarbonC12.011053.79%
HydrogenH1.01135.87%
NitrogenN14.01318.82%
OxygenO16.0017.17%
SulfurS32.07114.36%

Crystallographic Analysis and Conformational Studies

Single-Crystal X-ray Diffraction for Precise Solid-State Structure Determination

For analogous compounds, such as N-(thiazol-2-yl)acetamide, single-crystal X-ray diffraction studies have been successfully employed to elucidate their crystal structures. nih.govresearchgate.net For instance, the crystal structure of N-(thiazol-2-yl)acetamide was determined to be in the monoclinic space group P2/c, with two independent molecules in the asymmetric unit. researchgate.net Such studies provide foundational data for understanding the stereochemistry and electronic properties of these molecules.

A representative set of crystallographic data for a related thiazole (B1198619) derivative, 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, is presented in the table below, illustrating the type of precise data obtained from single-crystal X-ray diffraction. nih.gov

Crystal Data
Empirical Formula C₉H₁₃N₅S
Formula Weight 223.30
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.7487 (4)
b (Å) 14.2240 (8)
c (Å) 10.2697 (5)
β (°) ** 91.452 (1)
Volume (ų) 1131.54 (10)
Z 4
Calculated Density (Mg/m³) 1.311
Absorption Coefficient (mm⁻¹) 0.263
F(000) **472
Data for 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

Analysis of Molecular Conformations, Torsion Angles, and Stereochemistry

The conformation of a molecule, defined by the spatial arrangement of its atoms, is a critical determinant of its reactivity and biological activity. Torsion angles, which describe the rotation around a chemical bond, are key parameters in defining the molecular conformation.

In the case of thiazole derivatives, the relative orientation of the thiazole ring and its substituents is of particular interest. For example, in 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, the dihedral angle between the thiazole ring and the triazole ring is 64.35 (7)°. nih.govnih.gov This significant twist between the two heterocyclic rings is a key conformational feature. The amide bond in related acetamide (B32628) structures is typically found to be nearly planar and adopts a trans-configuration. nih.gov For N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide, the key torsion angles would be those around the C-N amide bond and the bonds connecting the cyanoacetamide group to the thiazole ring. The bulky tert-butyl group is expected to influence the local conformation and potentially restrict rotation around adjacent bonds.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These interactions, though weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystal.

In thiazole-acetamide derivatives, hydrogen bonding is a predominant intermolecular interaction. For N-(thiazol-2-yl)acetamide, the crystal structure is stabilized by intermolecular N—H···N and C—H···O hydrogen bonds. nih.govresearchgate.net The amide N-H group acts as a hydrogen bond donor, while the thiazole nitrogen and the amide carbonyl oxygen can act as acceptors. The cyano group in this compound introduces an additional strong hydrogen bond acceptor site, which would likely lead to the formation of robust hydrogen-bonded networks. The versatility of the cyano group in forming various intermolecular interactions, including tetrel bonding, is well-documented. mdpi.com

The table below details the hydrogen bond geometry for N-(thiazol-2-yl)acetamide, showcasing the specific donor-hydrogen (D-H), hydrogen-acceptor (H···A), donor-acceptor (D···A) distances, and the D-H···A angle.

Hydrogen Bond Geometry (Å, °) for N-(thiazol-2-yl)acetamide
D—H···A D—H
N2—H2B···N30.88
N4—H4A···N10.88
C2—H2A···O20.95
C7—H7A···O10.95

Polymorphism and Cocrystallization Phenomena in Relation to Molecular Architecture

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. The study of polymorphism is particularly important in the pharmaceutical industry.

For carboxamide compounds containing a thiazole ring, polymorphism has been observed. For instance, N-(1,3-thiazol-2-yl)-2-pyrazine was found to exist in three polymorphic forms with high Z' (Z' = 2), where Z' is the number of independent molecules in the asymmetric unit. rsc.orgresearchgate.net The stability of these polymorphs is influenced by a delicate balance of intermolecular interactions, including C–H···O, C–H···N, N–H···N, and π-stacking interactions. rsc.orgresearchgate.net

Cocrystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is another important phenomenon. The cocrystallization of thiazole derivatives has been explored to modify their physicochemical properties, such as solubility. nih.govuq.edu.au The molecular architecture of this compound, with its hydrogen bond donor (amide N-H) and multiple acceptor sites (thiazole N, amide O, and cyano N), makes it a candidate for forming cocrystals with other molecules (coformers).

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a compound like N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide, DFT calculations would provide fundamental insights into its reactivity, stability, and spectroscopic characteristics.

Electronic Structure Analysis (HOMO-LUMO energy gaps, charge distribution, dipole moments)

Electronic structure analysis is crucial for understanding the chemical behavior of a molecule. DFT calculations would be used to determine key electronic parameters.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy gap between them (ΔE) provides information about the molecule's stability and its tendency to undergo electronic transitions. A smaller gap generally suggests higher reactivity.

Charge Distribution: Analysis of the distribution of electron density across the molecule would reveal the partial positive and negative charges on each atom. This information is vital for predicting how the molecule will interact with other molecules and its potential for intermolecular interactions.

ParameterIllustrative Calculated ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)5.0 eVReflects the chemical reactivity and kinetic stability.
Dipole Moment3.5 DebyeQuantifies the overall polarity of the molecule.

Electrostatic Potential Surface Mapping and Prediction of Reactive Sites

An electrostatic potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. In this compound, these would likely be located around the nitrogen and oxygen atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These would be expected near the hydrogen atoms attached to the amide group.

Green Regions: Represent areas of neutral potential.

This mapping provides a predictive model for how the molecule will interact with other reagents.

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

DFT methods can be used to simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR absorption bands to specific molecular vibrations, such as C=O stretching, N-H bending, and C-N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR spectra to aid in the structural elucidation of the molecule.

Spectroscopic DataIllustrative Calculated ValueExperimental Correlation
C=O Vibrational Frequency1680 cm⁻¹Correlates to the amide I band in the experimental IR spectrum.
Amide N-H Proton Chemical Shift8.5 ppmCorresponds to the chemical shift of the amide proton in the ¹H NMR spectrum.
Thiazole (B1198619) C2 Carbon Chemical Shift160 ppmAids in the assignment of the ¹³C NMR spectrum.

Tautomeric Equilibrium and Conformational Energy Landscape Calculations

Many molecules, including those with amide and thiazole groups, can exist in different tautomeric forms or conformations.

Tautomerism: Computational studies would investigate the relative stabilities of different tautomers of this compound, such as the keto-enol and imine-enamine forms. By calculating the energies of these different forms, the most stable tautomer under specific conditions (gas phase or in a solvent) can be predicted.

Conformational Analysis: The molecule can adopt various spatial arrangements (conformations) due to rotation around single bonds. A conformational energy landscape calculation would identify the most stable conformers (lowest energy) and the energy barriers between them, providing insight into the molecule's flexibility and preferred shape.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Solvent Effects

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations are used to study its behavior over time. An MD simulation of this compound would involve:

Simulating Molecular Motion: By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of the molecule, revealing its vibrational and rotational motions and conformational changes.

Investigating Solvent Effects: Placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) allows for the study of how the solvent molecules interact with the solute. This can provide information on solvation energies, the structure of the solvent shell around the molecule, and how the solvent influences the molecule's conformation and dynamics.

Monte-Carlo (MC) Simulations for Adsorption and Solvation Phenomena Modeling

Monte-Carlo (MC) simulations are another computational technique that can be used to study the behavior of molecular systems. For this compound, MC simulations could be applied to:

Modeling Adsorption: Investigate the interaction of the molecule with a surface. This is particularly relevant in fields like materials science and catalysis, where understanding how a molecule adsorbs onto a solid surface is crucial.

Simulating Solvation: MC methods can be used to calculate thermodynamic properties related to solvation, such as the free energy of solvation. This provides a measure of how favorably the molecule interacts with a particular solvent.

Quantitative Structure-Property Relationship (QSPR) and Linear Free Energy Relationship (LFER) Analysis of Electronic Effects

Quantitative Structure-Property Relationship (QSPR) and Linear Free Energy Relationship (LFER) studies are theoretical tools used to correlate the structural features of a molecule with its physicochemical properties and reactivity. ic.ac.ukdalalinstitute.com LFERs, in particular, provide a framework for developing quantitative relationships between a molecule's structure and its activity. ic.ac.uk

A foundational concept in LFER is the Hammett equation, which mathematically describes the impact of substituting hydrogen with other groups (substituents) on the reactivity of a molecule. dalalinstitute.comumn.edu The equation is expressed as:

log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the unsubstituted reaction (where the substituent is hydrogen).

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. umn.edu

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to the electronic effects of the substituents. dalalinstitute.com

While no specific QSPR or LFER studies have been published for this compound, the principles can be applied theoretically. A hypothetical QSPR study could involve synthesizing a series of analogs where the tert-butyl group at the C4 position of the thiazole ring is replaced by other substituents with varying electronic properties. By measuring a specific property (e.g., acidity, reaction rate, or a biological endpoint) for each analog, a correlation could be established with calculated electronic descriptors.

Table 1: Hypothetical QSPR/LFER Data for Analogs of N-(4-X-1,3-thiazol-2-yl)-2-cyanoacetamide

Substituent (X)Hammett Constant (σp) (Illustrative)Predicted Property (e.g., log P)
-H0.001.50
-CH₃-0.171.95
-C(CH₃)₃ (tert-butyl)-0.202.80
-OCH₃-0.271.45
-Cl+0.232.15
-NO₂+0.781.35

This table is for illustrative purposes only to demonstrate the QSPR/LFER concept. The values are not derived from experimental studies on this specific compound series.

Molecular Docking and Binding Mechanism Characterization with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ekb.egresearchgate.net This method provides detailed insights into the binding mechanism at a molecular level, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex. Thiazole-containing compounds are known to interact with a variety of protein targets. rsc.orgrsc.org

For this compound, molecular docking could elucidate its binding mode within the active site of relevant biological targets. The cyanoacetamide and thiazole moieties are common scaffolds in medicinal chemistry, recognized for their ability to interact with various enzymes, including protein kinases and tubulin. rsc.orgnih.gov

Structural Features and Potential Interactions:

Thiazole Ring: The nitrogen and sulfur atoms in the thiazole ring are potential hydrogen bond acceptors. nih.gov The aromatic nature of the ring can lead to π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). mdpi.com

Cyanoacetamide Moiety: The amide group (-NH-C=O) is a classic hydrogen bond donor (the N-H) and acceptor (the C=O). The terminal cyano group (-C≡N) can also act as a hydrogen bond acceptor. tandfonline.com

tert-Butyl Group: This bulky, hydrophobic group is likely to engage in van der Waals and hydrophobic interactions within a nonpolar pocket of a protein's binding site, potentially interacting with aliphatic residues such as valine (Val), leucine (B10760876) (Leu), and isoleucine (Ile).

Hypothetical Docking Scenario:

A molecular docking simulation of this compound into a protein kinase active site, a common target for thiazole derivatives, could reveal specific interactions. rsc.org For instance, the amide N-H might form a crucial hydrogen bond with the backbone carbonyl of a hinge region residue, a common binding pattern for kinase inhibitors. The thiazole nitrogen could accept a hydrogen bond from a catalytic lysine (B10760008) residue, while the tert-butyl group occupies a hydrophobic pocket.

Table 2: Potential Molecular Interactions of this compound with a Hypothetical Protein Target

Molecular MoietyPotential Interaction TypePossible Interacting Amino Acid Residues
Amide N-HHydrogen Bond DonorGlutamic Acid (Glu), Aspartic Acid (Asp)
Amide C=OHydrogen Bond AcceptorLysine (Lys), Arginine (Arg), Serine (Ser)
Cyano NitrogenHydrogen Bond AcceptorLysine (Lys), Arginine (Arg)
Thiazole NitrogenHydrogen Bond AcceptorLysine (Lys), Asparagine (Asn)
Thiazole Ringπ-Stacking / HydrophobicPhenylalanine (Phe), Tyrosine (Tyr)
tert-Butyl GroupHydrophobic / van der WaalsValine (Val), Leucine (Leu), Isoleucine (Ile), Alanine (Ala)

This table presents a generalized summary of potential interactions based on the chemical structure of the compound and common binding motifs of related molecules. It does not represent results from a specific docking study.

Such computational analyses are fundamental in understanding the mechanistic basis of a molecule's interaction with its biological target, guiding the rational design and optimization of new derivatives with improved binding affinity and selectivity.

Structural Modulation of Molecular Interaction and Reactivity Profiles

Influence of the tert-Butyl Group on Thiazole (B1198619) Ring Reactivity, Steric Hindrance, and Electronic Properties

The tert-butyl group, a bulky alkyl substituent, significantly influences the chemical and physical properties of the N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide molecule. researchgate.net Its effects can be categorized into steric and electronic contributions, which collectively modulate the reactivity of the thiazole ring.

Steric Hindrance: The most prominent feature of the tert-butyl group is its large size, which imposes considerable steric hindrance around the C4 position of the thiazole ring. researchgate.net This bulkiness can shield the adjacent C5 position and, to a lesser extent, the nitrogen at N3, from attack by incoming reagents. For instance, in electrophilic substitution reactions that might typically occur at the electron-rich C5 position of the thiazole ring, the tert-butyl group can impede the approach of the electrophile, potentially slowing the reaction rate or favoring substitution at less hindered positions if available. pharmaguideline.comglobalresearchonline.net Similarly, reactions involving the N3 nitrogen, such as alkylation to form thiazolium salts, could be sterically hindered. pharmaguideline.com This steric shielding can be advantageous in directing reactions to other parts of the molecule or in stabilizing the compound against certain degradation pathways. researchgate.net

Electronic Properties: As an alkyl group, the tert-butyl substituent acts as a weak electron-donating group through an inductive effect (sigma-bond electron donation). stackexchange.com This donation of electron density to the sp2-hybridized carbon of the thiazole ring slightly increases the electron density of the heterocyclic system. stackexchange.com An increase in electron density generally activates aromatic and heteroaromatic rings towards electrophilic substitution. globalresearchonline.net Therefore, the tert-butyl group electronically activates the thiazole ring, making it more susceptible to attack by electrophiles compared to an unsubstituted thiazole. stackexchange.com However, this activating electronic effect is often in competition with the deactivating effect of steric hindrance. In the case of electrophilic aromatic substitution on t-butylbenzene, the para product is heavily favored over the ortho product due to the steric blocking of the ortho positions, even though both are electronically activated. stackexchange.com A similar principle applies here, where the electronic activation of the thiazole ring by the tert-butyl group is tempered by its steric presence.

The interplay between these steric and electronic factors is crucial. While the inductive effect makes the ring more electron-rich and thus more reactive towards electrophiles, the steric bulk simultaneously makes it more difficult for those electrophiles to approach the ring, particularly at the adjacent C5 position. researchgate.netstackexchange.com

Table 6.1.1: Summary of tert-Butyl Group Influence on the Thiazole Ring

PropertyInfluence of tert-Butyl GroupConsequence on Reactivity
fullscreenSteric HindranceHighDecreases reactivity at adjacent C5 and N3 positions due to physical blocking.
electrical_servicesElectronic EffectElectron-donating (Inductive)Increases electron density of the thiazole ring, activating it towards electrophilic attack.
balanceOverall ReactivityCompetitiveThe net effect depends on the specific reaction, with steric hindrance often dominating for reactions at adjacent positions.

Role of the Cyanoacetamide Moiety in Directed Chemical Transformations (Nucleophilic and Electrophilic Activation)

The cyanoacetamide moiety is a highly versatile functional group that plays a crucial role in the reactivity of this compound. tubitak.gov.trresearchgate.net Its structure contains multiple reactive centers, allowing it to participate in a wide range of chemical transformations through both nucleophilic and electrophilic activation. tubitak.gov.trekb.eg

Nucleophilic Activation: The primary site for nucleophilic activation is the α-carbon (the methylene (B1212753) group, -CH2-) situated between the electron-withdrawing cyano (-CN) and amide (-CONH-) groups. tubitak.gov.tr The protons on this methylene group are significantly acidic and can be readily removed by a base. This deprotonation generates a stabilized carbanion (an enolate), which is a potent nucleophile. tubitak.gov.trresearchgate.net

This nucleophilic center can then react with various electrophiles, directing a range of chemical transformations:

Condensation Reactions: The activated methylene group can undergo Knoevenagel condensation with aldehydes and ketones to form α,β-unsaturated products. nih.gov

Cyclization Reactions: This moiety is a key building block in heterocyclic synthesis. It can react with bidentate reagents to form a variety of heterocyclic systems. tubitak.gov.trekb.eg For example, reaction with sulfur and an active methylene compound can lead to the formation of polysubstituted thiophenes. sapub.org

Substitution Reactions: The nucleophilic carbanion can participate in substitution reactions, for instance, by attacking alkyl halides.

Electrophilic Activation: The cyanoacetamide moiety also possesses electrophilic centers that can be attacked by nucleophiles. ekb.eg

Carbonyl Carbon: The carbon atom of the amide carbonyl group (C=O) is electrophilic and susceptible to attack by nucleophiles.

Cyano Group Carbon: The carbon atom of the cyano group (-C≡N) is also electrophilic and can react with nucleophiles.

These electrophilic sites are crucial for cyclization reactions where an intramolecular nucleophile attacks one of these carbons. The reactivity order of these electrophilic positions is generally C(cyano) > C(carbonyl). tubitak.gov.tr Cyanoacetamides are extensively used as intermediates in the synthesis of heterocycles because the carbonyl and cyano functions are well-positioned to react with bidentate reagents. tubitak.gov.tr

The dual nucleophilic and electrophilic nature of the cyanoacetamide group makes it a powerful synthon for constructing complex molecules. researchgate.netekb.eg It provides a reactive handle on the N-(4-tert-butyl-1,3-thiazol-2-yl) core, enabling extensive structural modifications and the synthesis of diverse derivatives.

Systematic Structural Variations and Their Impact on Specific Molecular Recognition Events

Systematic structural modifications of the this compound scaffold have been explored to probe its interactions with biological targets, such as enzymes and receptors. fabad.org.tr These structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective therapeutic agents. nih.gov The thiazole ring is a common pharmacophore found in over 18 FDA-approved drugs, and its derivatives exhibit a wide range of biological activities. fabad.org.trijnrd.org

Variations can be introduced at several positions:

Modification of the tert-Butyl Group: Replacing the tert-butyl group at the C4 position of the thiazole ring with other substituents (e.g., different alkyl groups, aryl groups) can modulate steric and electronic properties, influencing how the molecule fits into a binding pocket. acs.org

Substitution on the Thiazole Ring: Introducing substituents at the C5 position can explore additional binding interactions within a receptor or enzyme active site.

For example, in the development of anticancer agents, thiazole-based derivatives have been designed as tubulin polymerization inhibitors. frontiersin.org In one such study, a thiazole-2-acetamide linker was used to connect a trimethoxyphenyl moiety (Ring A, common in tubulin inhibitors) to various other aromatic systems (Ring B). frontiersin.org The study demonstrated that the nature of the substituent on Ring B had a significant impact on antiproliferative activity.

Table 6.3.1: Impact of Structural Variations on Biological Activity (Hypothetical Data Based on Published Findings) This table illustrates the kind of data generated from SAR studies, using hypothetical IC₅₀ values to show the effect of modifying a parent compound.

CompoundStructural Modification (relative to parent)Target EnzymeIC₅₀ (nM)Potency
Parent Compound4-tert-butyl-thiazole with cyanoacetamideKinase A150Moderate
Derivative 1Replaced tert-butyl with phenyl groupKinase A55High
Derivative 2Replaced tert-butyl with isopropyl groupKinase A210Low
Derivative 3Added 4-chlorophenyl to acetamide (B32628) nitrogenKinase A25Very High
Derivative 4Replaced cyano group with ester groupKinase A850Very Low

These systematic variations allow researchers to build a comprehensive understanding of the molecular recognition events. For instance, finding that a larger aromatic group is preferred over the tert-butyl group might suggest the presence of a hydrophobic pocket in the enzyme's active site that can accommodate a flat ring system more favorably. Similarly, the dramatic increase in potency upon adding a chlorophenyl group (Derivative 3) could indicate a specific hydrogen bond or halogen bond interaction with an amino acid residue in the binding site. nih.gov The loss of activity when the cyano group is removed (Derivative 4) highlights its critical role, perhaps as a hydrogen bond acceptor, in anchoring the molecule to its target. frontiersin.org

Design Principles Derived from Structure-Reactivity Correlations for Chemical Probes and Catalytic Applications

The knowledge gained from studying the structure-reactivity and structure-activity relationships of this compound and its analogues gives rise to rational design principles for new molecules with specific functions, such as chemical probes and catalysts. researchgate.netfabad.org.tr

Design of Chemical Probes: Chemical probes are molecules used to study and visualize biological processes. The design of such probes based on the thiazole scaffold can leverage several key features:

Target Specificity: The SAR data reveals which functional groups are essential for binding to a specific biological target (e.g., an enzyme or receptor). nih.gov This information is used to build a core structure that selectively interacts with the target of interest.

Reactive Handle for Reporter Groups: The versatile reactivity of the cyanoacetamide moiety can be exploited to attach reporter groups, such as fluorophores or biotin (B1667282) tags. researchgate.net For example, the nucleophilic α-carbon can be used as an attachment point for an alkyl halide bearing a fluorescent dye.

Modulation of Physicochemical Properties: By modifying substituents, properties like cell permeability and solubility can be fine-tuned. For instance, attaching thiazole orange, a fluorescent dye, to a molecule can create a probe that exhibits fluorescence enhancement upon binding to a target nucleic acid. rsc.org The design principles involve optimizing the linker and attachment point to maximize this fluorescence response. rsc.org

Catalytic Applications: The structural features of this compound class also inform the design of novel catalysts.

Organocatalysis: The acidic protons of the cyanoacetamide moiety suggest its potential use in organocatalytic transformations that proceed via enolate intermediates. researchgate.net By tuning the electronic properties of the thiazole ring, the acidity of the methylene protons can be modulated to optimize catalytic turnover.

Metal Complexation: The nitrogen and sulfur atoms of the thiazole ring, as well as the nitrogen and oxygen of the amide, can act as ligands to coordinate with metal ions. fabad.org.tr This allows for the design of novel metal-based catalysts. By systematically varying the steric and electronic properties of the thiazole substituents, the catalytic activity and selectivity of the resulting metal complex can be precisely controlled for specific chemical transformations. For example, thiazolium salts, derived from the alkylation of the thiazole nitrogen, are well-known precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for reactions like the benzoin (B196080) condensation. fabad.org.tr

By understanding how each component of the this compound structure contributes to its reactivity and molecular interactions, chemists can rationally design new molecules with tailored functions for advanced applications in chemical biology and catalysis. researchgate.netfabad.org.tr

Applications in Advanced Chemical and Materials Science Research

Strategic Intermediate in Organic Synthesis for Complex Molecular Architectures

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide is a versatile building block in organic synthesis, primarily owing to the presence of multiple reactive sites within its structure. These include an active methylene (B1212753) group, a cyano group, and an amide functionality, all attached to a stable 4-tert-butyl-1,3-thiazole scaffold. This combination of features allows it to participate in a wide array of chemical transformations, making it a valuable precursor for the synthesis of diverse and complex molecular architectures.

The cyanoacetamide moiety is a well-established synthon for the construction of various heterocyclic rings. While specific examples detailing the use of this compound in the synthesis of all the listed heterocycles are not extensively documented in publicly available literature, the general reactivity patterns of cyanoacetamides provide a strong basis for its potential in this area.

Pyrazoles: Cyanoacetamide derivatives are known to react with hydrazine (B178648) derivatives to yield aminopyrazoles. tsijournals.comtubitak.gov.tr The reaction typically proceeds through a condensation-cyclization sequence. For instance, the reaction of a cyanoacetamide with hydrazine hydrate (B1144303) can lead to the formation of a 3-amino-1H-pyrazole derivative.

Pyridines: The synthesis of substituted pyridines often involves the reaction of cyanoacetamides with various electrophilic reagents. tsijournals.com For example, N-(4-Acetylphenyl)-2-cyanoacetamide has been utilized as a building block in the synthesis of 3-cyanopyridine (B1664610) derivatives. tsijournals.com

Thiophenes: Polysubstituted thiophenes can be synthesized from cyanoacetamide derivatives through reactions with active methylene reagents and elemental sulfur. sapub.org This transformation, often referred to as the Gewald reaction, is a powerful tool for the construction of the thiophene (B33073) ring.

Thiazolidinones: The synthesis of thiazolidin-4-ones can be achieved through the reaction of Schiff's bases with mercaptoacetic acid. researchcommons.org While a direct synthesis from this compound is not explicitly described, its derivatives could potentially be transformed into intermediates suitable for thiazolidinone synthesis. For example, 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones have been synthesized and evaluated for their fungicidal activity. mdpi.com

Thiadiazoles: 1,3,4-Thiadiazole (B1197879) derivatives can be synthesized from precursors containing a cyanoacetamide moiety. For example, a series of novel 1,3,4-thiadiazoles were synthesized from N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide. nih.gov The reaction of a cyanoacetamide derivative with phenyl isothiocyanate can lead to intermediates that, upon treatment with hydrazonyl chlorides, furnish 1,3,4-thiadiazole derivatives. sapub.org

The following table summarizes the potential heterocyclic systems that can be synthesized from cyanoacetamide derivatives, highlighting the versatility of this compound as a synthetic intermediate.

Heterocyclic SystemGeneral Synthetic Approach from Cyanoacetamide DerivativesKey Reagents
PyrazolesCondensation-cyclizationHydrazine derivatives tsijournals.comtubitak.gov.tr
PyridinesReaction with electrophilic reagentsVarious electrophiles tsijournals.com
ThiophenesGewald reactionActive methylene reagents, elemental sulfur sapub.org
ThiazolidinonesCyclization of derived intermediatesMercaptoacetic acid (on Schiff's base derivatives) researchcommons.org
ThiadiazolesMulti-step synthesis involving cyclizationPhenyl isothiocyanate, hydrazonyl chlorides sapub.orgnih.gov

The active methylene group in this compound is a key feature that drives its participation in a variety of condensation and cyclization reactions. This reactivity is fundamental to its role as a strategic intermediate in organic synthesis.

Condensation Reactions: The compound can undergo Knoevenagel condensation with aldehydes and ketones. This reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl compound to form a new carbon-carbon double bond. researchgate.netnih.gov For instance, the reaction of a cyanoacetamide derivative with benzaldehyde (B42025) can yield the corresponding phenylmethylidene derivative. sapub.org

Cyclization Reactions: The products of condensation reactions can often undergo subsequent intramolecular cyclization to form various heterocyclic systems. For example, the reaction of a cyanoacetamide derivative with an α,β-unsaturated ketone can lead to the formation of a substituted pyridine. Furthermore, cyanoacetamide derivatives can react with α-halocarbonyl compounds to produce different types of thiazole (B1198619) derivatives.

The versatility of cyanoacetamides in such reactions is well-documented, and by extension, this compound is expected to exhibit similar reactivity, providing access to a wide range of complex molecules.

Exploration in Agricultural Chemical Development (e.g., identification of lead compounds for herbicidal or fungicidal properties)

While direct studies on the herbicidal or fungicidal properties of this compound are not prominent in the reviewed literature, the structural motifs present in the molecule—namely the cyanoacetamide and thiazole moieties—are found in various compounds with recognized agrochemical applications.

Research has shown that certain 2-cyanoacrylate derivatives containing a 2-chloro-5-thiazolyl group exhibit good herbicidal activities. mdpi.com In particular, (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate demonstrated excellent herbicidal activity at low application rates. mdpi.com This suggests that the thiazole ring, when appropriately substituted, can contribute to herbicidal efficacy. Additionally, the allelochemical 2,4-di-tert-butylphenol (B135424) has been reported to possess herbicidal properties, indicating that the tert-butyl group can also be a feature in phytotoxic compounds. ukm.myresearchgate.net

In the realm of fungicides, N-benzyl-α-cyanoacetamide derivatives have been investigated, leading to the discovery of diclocymet, a systemic rice blast fungicide. researchgate.net This highlights the potential of the cyanoacetamide core in developing new fungicidal agents. Furthermore, various thiazole derivatives have been synthesized and screened for their fungicidal activity. For example, 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones have shown antifungal activity against several agricultural fungi. mdpi.com Another study found that N-(tert-butyl)-N′-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide exhibits fungicidal activity. researchgate.net

Given these precedents, this compound represents a scaffold that could be further explored for potential herbicidal or fungicidal properties through structural modification and biological screening.

Investigation as Corrosion Inhibitors for Metallic Surfaces (Theoretical Frameworks and Mechanistic Understanding)

N-thiazolyl-2-cyanoacetamide derivatives have been the subject of theoretical studies to investigate their potential as corrosion inhibitors for metallic surfaces, particularly for aluminum in alkaline environments. researchgate.netresearchgate.netresearchgate.net These studies employ quantum chemical calculations, such as Density Functional Theory (DFT), and molecular dynamics (MD) simulations to understand the inhibition mechanism at the molecular level. researchgate.net

The theoretical framework for the corrosion inhibition by these compounds is based on their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. nih.gov The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic thiazole ring, which can interact with the vacant d-orbitals of the metal. researchgate.netnih.gov

Quantum chemical calculations have been used to determine various parameters that correlate with the inhibition efficiency of these molecules. researchgate.netresearchgate.net These parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

ΔE (Energy Gap, E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity and better inhibition efficiency.

Dipole Moment (μ): A higher dipole moment may lead to stronger adsorption on the metal surface.

A theoretical study on N-thiazolyl-2-cyanoacetamide derivatives showed that the reactive regions of the molecules are located on the benzene (B151609) ring and the thiazole ring. researchgate.net The difference in the E_LUMO was found to be a determining factor in the varying performance of the inhibitors. researchgate.net

Molecular dynamics simulations provide insights into the adsorption behavior and the orientation of the inhibitor molecules on the metal surface. researchgate.net These simulations have shown that solvation effects can alter the molecular configuration of the corrosion inhibitor, which in turn affects its inhibition efficiency. researchgate.net The simulations also highlight that the free volume and self-diffusion of the inhibitor film are crucial factors in preventing the diffusion of corrosive particles to the metal surface. researchgate.net

The table below presents key quantum chemical parameters often calculated in theoretical studies of corrosion inhibitors.

Quantum Chemical ParameterSignificance in Corrosion Inhibition
E_HOMO (Highest Occupied Molecular Orbital Energy)Indicates the ability of the molecule to donate electrons to the metal surface. mdpi.comrsc.org
E_LUMO (Lowest Unoccupied Molecular Orbital Energy)Indicates the ability of the molecule to accept electrons from the metal surface. mdpi.comrsc.org
ΔE (Energy Gap)Relates to the reactivity of the molecule; a smaller gap often correlates with higher inhibition efficiency. mdpi.com
Dipole Moment (μ)Influences the adsorption process on the metal surface. mdpi.com
Electronegativity (χ)Measures the tendency of the molecule to attract electrons.
Global Hardness (η)Measures the resistance of the molecule to charge transfer.

These theoretical studies provide a fundamental understanding of the corrosion inhibition mechanism and can guide the design of more effective N-thiazolyl-2-cyanoacetamide derivatives for corrosion protection.

Contribution to Chemical Probe Development for Mechanistic Biological Studies (Emphasizing the compound's utility as a tool for understanding molecular processes, not as a therapeutic agent)

While there is no specific literature detailing the use of this compound as a chemical probe for mechanistic biological studies, its structural features suggest potential applicability in this area. Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to elucidate its function or to validate it as a drug target.

The development of potent and selective inhibitors for enzymes is a key area where compounds with similar structures have found utility. For example, a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides were identified as potent non-covalent inhibitors of the SARS-CoV 3CL protease. Although this is a different molecular scaffold, it demonstrates the potential of acetamide (B32628) derivatives in designing enzyme inhibitors.

The thiazole ring is a common feature in biologically active molecules and has been incorporated into various chemical probes. For instance, AC220, a potent and selective FLT3 inhibitor, contains a benzothiazole (B30560) moiety. nih.gov

Given the synthetic tractability of this compound, it could serve as a starting point for the development of a library of compounds for screening against various biological targets. The tert-butyl group can provide steric bulk and lipophilicity, which can influence binding affinity and selectivity, while the cyanoacetamide portion offers a handle for further chemical modifications to optimize interactions with a target protein.

The utility of such a compound as a chemical probe would depend on its ability to be selectively modified with reporter tags (e.g., fluorescent dyes, biotin) without losing its biological activity, allowing for the visualization and tracking of its target in biological systems.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Economical and Environmentally Benign Production

The chemical industry's shift towards green chemistry is driving the development of sustainable synthetic routes for complex molecules. For N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide, future research will likely focus on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Key research areas include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and improve yields. The synthesis of the thiazole (B1198619) ring and the subsequent acylation step could be optimized using microwave irradiation, potentially leading to a more energy-efficient process. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry offers another avenue for green synthesis, often resulting in higher yields and shorter reaction times. nih.gov The application of ultrasonic irradiation could prove beneficial for the synthesis of thiazole derivatives, enhancing reaction rates and efficiency. nih.govyoutube.com

Biocatalysis: The use of enzymes or whole-cell systems as catalysts is a cornerstone of green chemistry. Research into biocatalysts, such as chitosan-based hydrogels, for the synthesis of the thiazole core or for the enzymatic acylation of the aminothiazole intermediate could lead to highly selective and environmentally friendly production methods. youtube.comijper.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and scalability. Developing a flow synthesis process for this compound could enable more efficient and consistent production.

A comparative overview of conventional versus emerging synthetic methodologies is presented in Table 1.

MethodologyConventional SynthesisEmerging Sustainable Synthesis
Energy Source Thermal heatingMicrowaves, Ultrasound
Catalyst Homogeneous acids/basesBiocatalysts, Heterogeneous catalysts
Solvent Volatile organic compoundsGreen solvents, Solvent-free conditions
Reaction Time Hours to daysMinutes to hours
Yield VariableOften higher
Waste Generation SignificantMinimized

Advanced Spectroscopic Techniques for in situ Reaction Monitoring and Real-time Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for process optimization and control. The application of Process Analytical Technology (PAT) tools, which involve in-line and on-line monitoring, is an emerging trend in chemical synthesis.

Future research in this area will likely involve:

In situ FT-IR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction. This data is invaluable for kinetic studies and for identifying transient species, offering insights into the reaction mechanism.

Real-time NMR Spectroscopy: Low-field NMR spectroscopy is becoming an increasingly accessible tool for online reaction monitoring. It can be used to track the formation of the thiazole ring and the subsequent N-acylation, providing detailed mechanistic and kinetic data. The ability to monitor reactions in real-time is essential for optimizing reaction conditions and ensuring process safety and efficiency. ijper.org

The benefits of implementing PAT in the synthesis of this compound are summarized in Table 2.

PAT ToolInformation GainedImpact on Synthesis
In situ FT-IR Real-time concentration profiles of functional groups.Optimization of reaction endpoints, improved yield and purity.
In situ Raman Vibrational information on molecular structure.Mechanistic insights, monitoring of polymorphic forms.
Real-time NMR Detailed structural information and quantification.Precise kinetic data, identification of intermediates and byproducts.

Integration of Machine Learning and Artificial Intelligence for Predictive Design and Optimization of Structural Analogs

The use of computational tools is revolutionizing drug discovery and materials science. Machine learning (ML) and artificial intelligence (AI) can accelerate the design and optimization of new molecules with desired properties.

Emerging research avenues include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing 2D and 3D QSAR models for a series of thiazole derivatives, it is possible to predict the biological activity of new, unsynthesized analogs. nih.govnih.govmdpi.com This allows for the prioritization of synthetic targets with the highest probability of success.

Molecular Docking and Virtual Screening: These computational techniques can be used to predict the binding affinity of this compound and its analogs to specific biological targets. This is crucial for identifying potential therapeutic applications and for designing more potent and selective molecules. youtube.comresearchgate.net

De Novo Design with Generative AI: Advanced AI models can be trained on large datasets of known molecules to generate novel chemical structures with desired properties. nih.govnih.gov This approach could be used to design new thiazole-based compounds with optimized activity profiles.

Exploration of Supramolecular Chemistry and Advanced Material Science Applications of the Compound and its Derivatives

The unique structural features of this compound, including the aromatic thiazole ring and the hydrogen bonding capabilities of the amide group, make it an interesting candidate for applications in supramolecular chemistry and materials science.

Future research could explore:

Crystal Engineering: A detailed understanding of the crystal structure of the compound can provide insights into its intermolecular interactions. This knowledge can be used to design new crystalline forms with tailored physical properties, such as solubility and stability.

Functional Materials: Thiazole-containing compounds have been investigated for their potential in electronic and optical applications. youtube.com Derivatives of this compound could be explored for their fluorescent or electrochromic properties, potentially leading to applications in sensors, displays, or smart windows. youtube.com

Supramolecular Assemblies: The ability of the molecule to form hydrogen bonds could be exploited to create self-assembling systems, such as gels, liquid crystals, or other ordered nanostructures.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Advanced Molecular Science

The future of chemical research lies in the integration of different scientific disciplines. The study of this compound provides a platform for such interdisciplinary collaboration.

Key areas for synergistic research include:

Synthesis and Computational Chemistry: The close collaboration between synthetic chemists and computational scientists can accelerate the discovery of new synthetic routes and the design of novel molecules. Computational studies can guide synthetic efforts, while experimental results can be used to refine and validate computational models. researchgate.net

Chemistry and Biology: The synthesis of new analogs, guided by computational predictions, can provide novel probes to investigate biological systems. This interplay is essential for the discovery of new therapeutic agents. mdpi.com

Materials Science and Advanced Spectroscopy: The development of new materials based on the thiazole scaffold can be enhanced by the use of advanced spectroscopic techniques to characterize their properties and understand their structure-function relationships.

Q & A

Q. What are the established synthetic routes for N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via a multi-step protocol. First, the thiazole ring is formed by cyclizing a thioamide precursor (e.g., thiourea derivatives) with α-haloketones under basic conditions . Subsequent functionalization involves reacting the 2-amino group of the thiazole with cyanoacetic acid derivatives in the presence of coupling agents like acetic anhydride . Purity optimization requires chromatographic techniques (e.g., silica gel column chromatography) and recrystallization using polar aprotic solvents (e.g., DMF/water mixtures). Monitoring via TLC and HPLC ensures intermediate and final product integrity .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments. The cyanoacetamide moiety shows characteristic peaks at ~3.3 ppm (CH₂) and ~170 ppm (C=O) in ¹H and ¹³C spectra, respectively .
  • X-ray Crystallography : Use SHELXL for refining single-crystal data to resolve bond lengths and angles. The tert-butyl group exhibits steric effects, influencing crystal packing .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 264.1) .

Q. What are the key physicochemical properties (solubility, stability) under varying conditions?

  • Methodological Answer :
  • Solubility : Test in solvents like DMSO, ethanol, and aqueous buffers (pH 2–9). The cyano group enhances polarity, favoring solubility in DMSO but limiting it in non-polar solvents .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The thiazole ring is stable under ambient conditions, but the cyanoacetamide may hydrolyze in acidic/basic media .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Standardized Assays : Replicate enzyme inhibition (e.g., COX-2) or antimicrobial tests (MIC) using identical strains and protocols to minimize variability .
  • Structural Analog Comparison : Compare with derivatives lacking the tert-butyl or cyano groups to isolate functional group contributions .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends or outliers .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in anti-inflammatory pathways?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with NF-κB or COX-2 active sites. The tert-butyl group may occupy hydrophobic pockets, while the cyanoacetamide hydrogen-bonds with catalytic residues .
  • Kinetic Studies : Perform time-dependent inhibition assays to determine IC₅₀ values and reversibility .
  • Gene Expression Profiling : RNA-seq or qPCR to assess downstream cytokine (e.g., IL-6, TNF-α) regulation in macrophage models .

Q. How can researchers address discrepancies in solubility data across different solvent systems?

  • Methodological Answer :
  • Phase Solubility Diagrams : Construct diagrams in binary solvent systems (e.g., ethanol/water) to identify co-solvency effects .
  • Hansen Solubility Parameters : Calculate HSPs to predict solubility in untested solvents .
  • Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous solutions, which may falsely reduce apparent solubility .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.